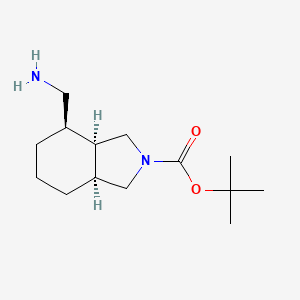

Racemic-(3aR,4R,7aS)-tert-butyl 4-(aminomethyl)hexahydro-1H-isoindole-2(3H)-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Racemic-(3aR,4R,7aS)-tert-butyl 4-(aminomethyl)hexahydro-1H-isoindole-2(3H)-carboxylate is a complex organic compound with distinct structural features, making it a significant subject of study in various scientific domains

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Synthetic Routes: : The preparation of Racemic-(3aR,4R,7aS)-tert-butyl 4-(aminomethyl)hexahydro-1H-isoindole-2(3H)-carboxylate typically involves multi-step synthetic procedures. These routes often start with the formation of the hexahydroisoindole core, followed by the introduction of the tert-butyl ester and aminomethyl functional groups. Key steps may include cyclization reactions, amination, and esterification.

Reaction Conditions: : Critical conditions for these synthetic routes generally include the use of strong acids or bases as catalysts, controlled temperatures (often between -10°C to 100°C), and inert atmospheres (e.g., nitrogen or argon) to prevent side reactions. Solvents like dichloromethane, ethanol, and tetrahydrofuran are frequently employed to optimize yields and purity.

Industrial Production Methods

Scaling up the production of this compound for industrial applications involves batch or continuous flow processes. These methods focus on enhancing efficiency, reducing costs, and ensuring consistent quality. Catalysts such as palladium or platinum on carbon are often used to facilitate hydrogenation steps, while automated reactors maintain precise control over reaction parameters.

Análisis De Reacciones Químicas

Types of Reactions: : Racemic-(3aR,4R,7aS)-tert-butyl 4-(aminomethyl)hexahydro-1H-isoindole-2(3H)-carboxylate undergoes a variety of chemical reactions, including:

Oxidation: : Typically conducted with reagents like hydrogen peroxide or potassium permanganate under mild conditions.

Reduction: : Commonly achieved using reducing agents such as lithium aluminium hydride or sodium borohydride.

Substitution: : Nucleophilic substitution reactions often occur in the presence of halogenating agents or under basic conditions.

Common Reagents and Conditions: : These reactions generally require carefully selected reagents and conditions to proceed efficiently:

Oxidation: : Aqueous or organic solvents at temperatures ranging from 0°C to 50°C.

Reduction: : Anhydrous conditions using solvents such as diethyl ether or tetrahydrofuran.

Substitution: : Basic conditions with reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products: : The primary products from these reactions vary based on the specific conditions but often include derivatives with modified functional groups, such as hydroxyl, carbonyl, or alkylated compounds, which expand its chemical versatility.

Aplicaciones Científicas De Investigación

Racemic-(3aR,4R,7aS)-tert-butyl 4-(aminomethyl)hexahydro-1H-isoindole-2(3H)-carboxylate is extensively explored in various fields due to its unique structural and functional properties:

Chemistry: : Used as an intermediate in the synthesis of complex organic molecules, playing a critical role in developing new synthetic methodologies and catalysts.

Biology: : Investigated for its potential as a bioactive molecule, contributing to research in enzyme inhibition, protein interactions, and cellular pathways.

Medicine: : Explored for its therapeutic potential, including its role as a precursor or an active component in drug development targeting neurological, cardiovascular, and inflammatory diseases.

Industry: : Applied in the manufacture of fine chemicals, agrochemicals, and materials science, where its stability and reactivity are beneficial.

Mecanismo De Acción

The mechanism by which Racemic-(3aR,4R,7aS)-tert-butyl 4-(aminomethyl)hexahydro-1H-isoindole-2(3H)-carboxylate exerts its effects involves several molecular targets and pathways:

Molecular Targets: : This compound interacts with various enzymes, receptors, and proteins, influencing their activity and function.

Pathways Involved: : It modulates key biochemical pathways, including signal transduction, metabolic pathways, and gene expression. These interactions can lead to changes in cellular behavior, highlighting its potential in therapeutic applications.

Comparación Con Compuestos Similares

Comparing Racemic-(3aR,4R,7aS)-tert-butyl 4-(aminomethyl)hexahydro-1H-isoindole-2(3H)-carboxylate with other compounds reveals its unique properties and advantages:

Structural Comparison: : Similar compounds include hexahydroisoindole derivatives like Racemic-hexahydro-1H-isoindole-2(3H)-carboxylate, which lack the tert-butyl and aminomethyl groups, affecting their reactivity and application scope.

Functional Comparison: : The presence of the tert-butyl ester and aminomethyl groups in this compound enhances its stability, solubility, and potential for functionalization, setting it apart from its analogs.

By meticulously analyzing its preparation, reactions, and applications, we can appreciate the nuanced significance of this compound in the scientific community. It stands as a remarkable example of how complex organic compounds continue to drive innovation and discovery across multiple disciplines.

Actividad Biológica

Racemic-(3aR,4R,7aS)-tert-butyl 4-(aminomethyl)hexahydro-1H-isoindole-2(3H)-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. With the molecular formula C₁₄H₂₆N₂O₂ and a molecular weight of 254.37 g/mol, this compound exhibits a hexahydro-isoindole structure that is crucial for its pharmacological properties .

Chemical Structure and Properties

The compound features:

- Aminomethyl group at the 4-position

- Tert-butyl group which enhances solubility

- Hexahydro structure , contributing to its biological interactions

These structural characteristics are essential for the compound's reactivity and potential therapeutic applications.

Medicinal Applications

This compound has been primarily studied for its role in:

- Neuroprotective effects : Similar compounds have shown promise in protecting neuronal cells from damage.

- Antidepressant activity : The structural analogs have been linked to modulation of neurotransmitter systems, suggesting potential use in treating mood disorders.

Interaction Studies

Understanding the pharmacodynamics and pharmacokinetics of this compound is crucial. Interaction studies focus on:

- Binding affinity to various receptors

- Metabolic pathways that influence bioavailability and efficacy

These studies are essential for elucidating the therapeutic potential of the compound.

Comparative Analysis with Related Compounds

| Compound Name | Structure | Key Characteristics |

|---|---|---|

| (3aR,4S,7aS)-tert-butyl 4-(aminomethyl)hexahydro-1H-isoindole-2(3H)-carboxylate | Structure | Exhibits different stereochemistry which may influence biological activity. |

| (5-methylisoindolin-1-one) | Structure | Known for neuroprotective effects; lacks aminomethyl substituent. |

| (N-benzylisoindoline) | Structure | Exhibits distinct pharmacological profiles compared to isoindoles. |

The uniqueness of this compound lies in its specific stereochemistry and functional groups that may confer unique biological activities not observed in its analogs .

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound. Notable findings include:

- Synthesis Techniques : Multi-step organic synthesis methods are employed to optimize yield and purity.

- Biological Assays : In vitro assays demonstrate promising results in terms of receptor binding and neuroprotective effects.

- Pharmacokinetic Profiling : Early data suggest favorable absorption characteristics, although further studies are required to fully understand its metabolic fate.

Propiedades

IUPAC Name |

tert-butyl (3aR,4R,7aS)-4-(aminomethyl)-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-8-11-6-4-5-10(7-15)12(11)9-16/h10-12H,4-9,15H2,1-3H3/t10-,11+,12+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATFHYPICLWVHFR-QJPTWQEYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CCCC(C2C1)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]2CCC[C@H]([C@H]2C1)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.